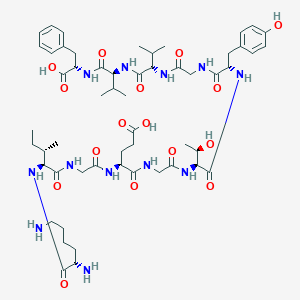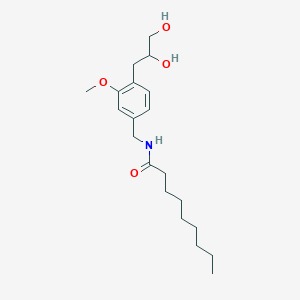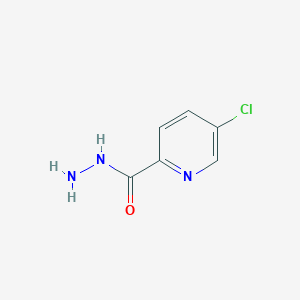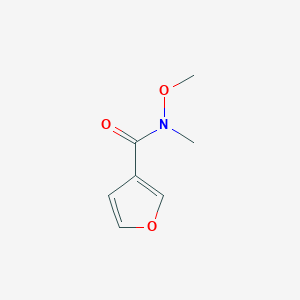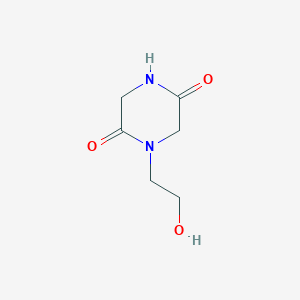
Thrombin-Rezeptor-Peptid SFLLRNP
Übersicht
Beschreibung
Thrombin Receptor Peptide SFLLRNP Analysis
The thrombin receptor peptide SFLLRNP, derived from the thrombin receptor, plays a crucial role in platelet activation. This peptide corresponds to the new N terminus created when thrombin cleaves its receptor after Arg41, which then acts as a tethered ligand to activate the receptor . The sequence SFLLRNPNDKYEPF, also known as TRP42/55, has been identified as a potent activator of the thrombin receptor .
Synthesis Analysis
The synthesis of thrombin receptor peptides involves creating analogs with specific amino acid substitutions to determine the minimal sequence required for receptor activation. Studies have shown that the hexapeptide SFLLRN is significantly more potent than the longer parent peptide, indicating that the essential features for thrombin receptor activation are contained within these six residues . Furthermore, the introduction of photoactivatable amino acids like p-benzoylphenylalanine (Bpa) into the peptide sequence has been explored to create photoaffinity labels for the thrombin receptor .
Molecular Structure Analysis
The molecular structure of SFLLRNP is critical for its interaction with the thrombin receptor. The phenylalanine at position 2 (Phe-2) is particularly important, and its substitution with para-fluorophenylalanine has been shown to enhance the peptide's activity . However, modifications to the benzene ring of Phe-2 are structurally restricted, suggesting a face-to-edge pi-pi interaction between the ligand and the receptor .
Chemical Reactions Analysis
Chemical modifications to the SFLLRNP peptide have been investigated to improve its stability and resistance to degradation. For instance, substituting isoserine for serine in the peptide confers resistance to aminopeptidase M-induced cleavage and inactivation, which is a significant challenge when assessing dose-response relationships in the presence of plasma or serum .
Physical and Chemical Properties Analysis
The physical and chemical properties of SFLLRNP and its analogs have been studied in the context of their interactions with platelets and endothelial cells. The peptide SFLLRN induces platelet aggregation, tyrosine phosphorylation, inhibition of cAMP formation, and an increase in cytosolic Ca2+ . Additionally, the effects of thrombin and the SFLLRN peptide on proteoglycan synthesis and distribution in human endothelial cells have been compared, revealing that the peptide increases the content of proteoglycans in the medium and cell extracts .
Wissenschaftliche Forschungsanwendungen
Plättchenaggregation und Thrombose
Das Thrombin-Rezeptor-Peptid SFLLRNP spielt eine zentrale Rolle bei der Plättchenaggregation. Wenn Thrombin die N-terminale Verlängerung des Rezeptors spaltet, wird dieser angedockte Ligand freigelegt, was zur Aktivierung des Rezeptors führt. Synthetisches SFLLRNP kann den Rezeptor ohne Thrombin aktivieren . Das Verständnis der Struktur-Aktivitäts-Beziehungen zwischen SFLLRNP und dem Rezeptor ist entscheidend für die Entwicklung effektiver Antagonisten. Diese Antagonisten könnten möglicherweise als therapeutische Mittel gegen Thrombose dienen.
Calciummobilisierung
SFLLRNP induziert zusammen mit Thrombin die Ca2+-Mobilisation. Beide Agonisten setzen in erster Linie Ca2+ aus internen Speichern frei. Diese Eigenschaft macht SFLLRNP zu einem interessanten Kandidaten für die Untersuchung intrazellulärer Calcium-Signalwege .
Neurite-Wachstum und Apoptose
Interessanterweise stört SFLLRNP das Neurite-Wachstum und induziert den programmierten Zelltod (Apoptose) in Motoneuronen. Diese Wirkung ahmt die schädliche Wirkung von Thrombin auf Motoneuronen nach. Inhibitoren von Caspase-Aktivitäten können diesen neuronalen Tod verhindern, der entweder durch Thrombin oder SFLLRNP induziert wird .
GTPase-Aktivierung
Der Rezeptor mit angedocktem Liganden vermittelt die GTPase-Aktivierung durch Thrombin in Plättchen- und CHRF-288-Zellmembranen. Forscher haben dieses System verwendet, um Agonisten und partielle Agonisten zu bewerten, was einen zuverlässigen und praktikablen zellfreien Assay liefert .
Strukturelle Grundlagen
Ser-1 und Phe-2 sind entscheidende Reste für die Rezeptoraktivierung. Die Verbindung zwischen der zweiten extrazellulären Schleife und der Oberseite der fünften Transmembrandomäne enthält aromatische Reste, die mit diesen Aminosäuren interagieren. Das Verständnis dieser strukturellen Grundlagen hilft bei der Entwicklung gezielter Interventionen .
Potenzielle therapeutische Anwendungen
Aufgrund seiner Rolle in der Plättchenfunktion und der Calcium-Signalgebung könnte SFLLRNP therapeutische Implikationen jenseits der Thrombose haben. Weitere Forschungsarbeiten könnten sein Potenzial bei Herz-Kreislauf-Erkrankungen, neuronalen Störungen und anderen Zusammenhängen untersuchen.
Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit vielfältigen Anwendungen in der Plättchenbiologie, der Calcium-Signalgebung und neuronalen Prozessen ist. Seine einzigartigen Eigenschaften faszinieren Wissenschaftler weiterhin, und laufende Forschungsarbeiten zielen darauf ab, sein volles Potenzial in verschiedenen Bereichen zu erschließen. 🧪🔬📚
Wirkmechanismus
Target of Action
The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .
Mode of Action
The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .
Biochemical Pathways
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.
Pharmacokinetics
The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .
Result of Action
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.
Action Environment
The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .
Biochemische Analyse
Biochemical Properties
The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .
Cellular Effects
The Thrombin receptor peptide SFLLRNP has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .
Molecular Mechanism
The Thrombin receptor peptide SFLLRNP exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145229-76-1 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?
A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



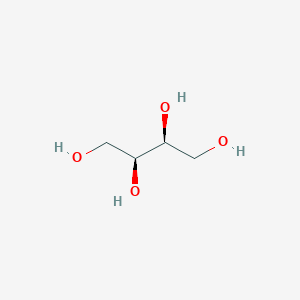


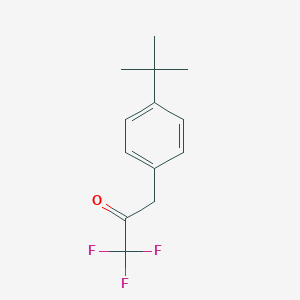

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
